molecular formula C21H21ClN2O4S2 B2389999 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide CAS No. 1251705-52-8

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide

Cat. No. B2389999
CAS RN: 1251705-52-8
M. Wt: 464.98
InChI Key: BKWRGIPSECBWEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a chlorophenyl group, a methylsulfamoyl group, and an ethoxybenzyl group.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, like the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . It’s possible that the compound could have similar applications.

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests potential applications of the compound in the field of anesthetics.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The compound could potentially be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This could be another potential application for the compound.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . The compound could potentially be used in the development of new OLEDs.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the compound’s structure, it could potentially be used in this type of chemical reaction.

Anticancer Agents

Some thiophene derivatives are used as raw materials in the synthesis of anticancer agents . This suggests potential applications of the compound in the field of oncology.

properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(2-ethoxyphenyl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-3-28-18-7-5-4-6-15(18)14-23-21(25)20-19(12-13-29-20)30(26,27)24(2)17-10-8-16(22)9-11-17/h4-13H,3,14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWRGIPSECBWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide

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